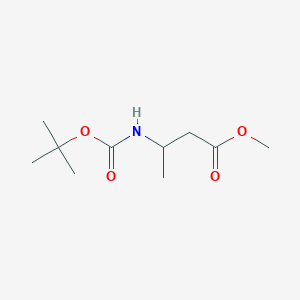
2-Methyl-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
2-Methyl-1,3-oxazole-4-carboxylic acid (MOCA) is an important organic compound that has a wide range of applications in both industrial and scientific research. MOCA is an oxazole carboxylic acid that is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other functionalized compounds. It is also used in the production of pharmaceuticals, biochemicals, and other materials.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 2-Methyl-1,3-oxazole-4-carboxylic acid derivatives are synthesized for various chemical transformations. For instance, methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids are used to create unknown methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives enable further chemical modifications, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).
Pharmaceutical Research
- 5-Substituted oxazole-4-carboxylic acid derivatives have been synthesized and shown to inhibit blood platelet aggregation. Some of these compounds demonstrated inhibitory activity comparable to aspirin, indicating potential pharmaceutical applications (Ozaki et al., 1983).
Macrolide Synthesis
- Oxazoles serve as activated forms of carboxylic acids and are used in the synthesis of macrolides, such as recifeiolide and curvularin. This application highlights the utility of oxazole derivatives in complex organic syntheses (Wasserman et al., 1981).
Foldamer Construction
- 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a related compound, is used as a building block for pseudopeptide foldamers. These foldamers, with their helical conformation stabilized by intramolecular hydrogen bonds, have potential applications in various fields (Tomasini et al., 2003).
Photophysical Properties and Fluorescent Probes
- Oxazole-4-carboxylates are studied for their photophysical properties. Their high fluorescence quantum yields and solvent sensitivity make them promising candidates as fluorescent probes in biochemical applications (Ferreira et al., 2010).
DNA Adduct Formation Study
- 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid, a compound structurally related to this compound, is studied for its role in the formation of DNA adducts, providing insights into the chemical mechanisms of DNA interaction (Priestap et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It has been used as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .
Mode of Action
It’s known that oxazole derivatives can interact with various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
It’s known that oxazole derivatives can influence a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .
Result of Action
It’s known that oxazole derivatives can have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .
Analyse Biochimique
Biochemical Properties
2-Methyloxazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which are known to affect human protease-activated receptor 2 . Additionally, it participates in Pd-catalyzed decarboxylative C-H cross-coupling reactions and the stereoselective preparation of amino acids, indicating its versatility in biochemical synthesis .
Cellular Effects
The effects of 2-Methyloxazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, it has been shown to impact gene expression by acting as a modulator of transcription factors, which in turn can influence cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Methyloxazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzyme activity. This binding can lead to changes in the conformation of the enzyme, thereby affecting its catalytic activity . Additionally, 2-Methyloxazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyloxazole-4-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyloxazole-4-carboxylic acid remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of 2-Methyloxazole-4-carboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Methyloxazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell . For instance, it can act as a substrate for specific enzymes, leading to the production of intermediate metabolites that play crucial roles in cellular metabolism . Additionally, its interaction with cofactors can modulate the activity of metabolic enzymes, thereby affecting the levels of key metabolites .
Transport and Distribution
The transport and distribution of 2-Methyloxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . For example, the presence of specific transporters can facilitate the uptake of 2-Methyloxazole-4-carboxylic acid into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Methyloxazole-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity . For instance, the presence of specific targeting signals can direct 2-Methyloxazole-4-carboxylic acid to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Propriétés
IUPAC Name |
2-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMCEYEYXXEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337162 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-17-1 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















